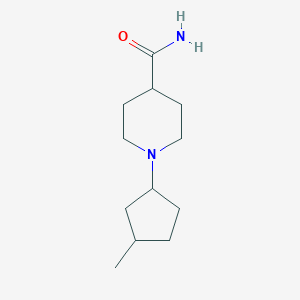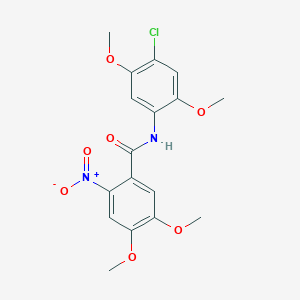![molecular formula C23H22N2O5S B6055731 ethyl 4-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoate](/img/structure/B6055731.png)
ethyl 4-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoate, also known as EABS, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. EABS is a sulfonamide-based compound that has been synthesized and studied for its potential use as a therapeutic agent, as well as its role in biochemical and physiological processes.
作用機序
The mechanism of action of ethyl 4-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It has also been shown to inhibit the activity of certain kinases, which are involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including anti-inflammatory and analgesic effects, as well as effects on enzyme activity and signaling pathways. In animal studies, this compound has been shown to reduce inflammation and pain in models of arthritis and cancer. It has also been shown to inhibit the growth of cancer cells in vitro.
実験室実験の利点と制限
One advantage of using ethyl 4-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoate in lab experiments is its relatively simple synthesis method and availability. This compound is also relatively stable and can be stored for extended periods of time. However, one limitation of using this compound is its potential toxicity and the need for careful handling and disposal.
将来の方向性
There are several potential future directions for research on ethyl 4-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoate. One area of interest is the development of this compound-based materials with unique properties, such as optical or electronic properties. Another area of interest is the development of this compound-based therapeutics for the treatment of inflammatory and neoplastic diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
合成法
The synthesis of ethyl 4-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoate involves several steps, including the reaction of 5-(anilinocarbonyl)-2-methylbenzenesulfonyl chloride with ethyl 4-aminobenzoate in the presence of a base such as triethylamine. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
科学的研究の応用
Ethyl 4-({[5-(anilinocarbonyl)-2-methylphenyl]sulfonyl}amino)benzoate has been studied for its potential applications in various fields, including medicine, biochemistry, and materials science. In medicine, this compound has been shown to have anti-inflammatory and analgesic effects, and it has been investigated as a potential treatment for conditions such as arthritis and cancer. In biochemistry, this compound has been used as a tool to study the function of sulfonamides in biological systems, and it has been shown to inhibit the activity of certain enzymes. In materials science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
特性
IUPAC Name |
ethyl 4-[[2-methyl-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S/c1-3-30-23(27)17-11-13-20(14-12-17)25-31(28,29)21-15-18(10-9-16(21)2)22(26)24-19-7-5-4-6-8-19/h4-15,25H,3H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKPSDCYHNWORU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-cycloheptyl-6-oxo-N-[4-(2-pyridinyl)butyl]-3-piperidinecarboxamide](/img/structure/B6055649.png)

![{2-[(2,4-dichlorobenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6055659.png)
![5-(4-bromobenzylidene)-2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6055661.png)
![1'-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidin-3-ol](/img/structure/B6055666.png)

![1-cyclopropyl-5-{[4-(3-methyl-2-pyridinyl)-1-piperazinyl]carbonyl}-2-piperidinone](/img/structure/B6055672.png)
![2-{[2-(4-bromo-2-chlorophenoxy)ethyl]thio}-6-methyl-4-pyrimidinol](/img/structure/B6055676.png)
![1-benzyl-N-[1-(3,4-dimethoxyphenyl)propyl]-4-piperidinecarboxamide](/img/structure/B6055684.png)

![N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]-2-(3-phenylpropyl)-1,3-benzoxazole-5-carboxamide](/img/structure/B6055704.png)

![N-(2-methoxybenzyl)-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6055719.png)
![1-(4-chlorophenyl)-N-{[1-(3-phenyl-2-propyn-1-yl)-3-piperidinyl]methyl}cyclopropanecarboxamide](/img/structure/B6055736.png)
